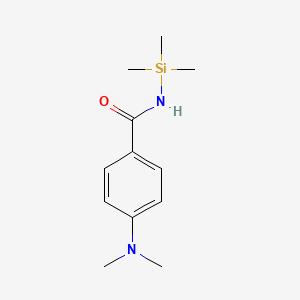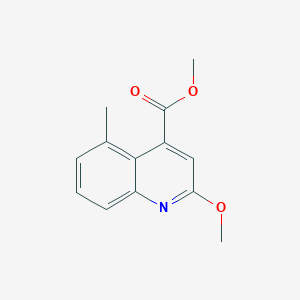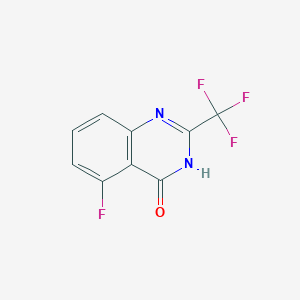
2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von Phenylmethoxyamin mit einem geeigneten Diazinan-Vorläufer in Gegenwart eines Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei einer Temperatur von 0-25°C durchgeführt. Das Produkt wird dann mittels Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Durchflussreaktoren und automatisierte Synthesesysteme können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig die Qualität und Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise unter wasserfreien Bedingungen durchgeführt.
Substitution: Verschiedene Nukleophile wie Amine, Thiole; Reaktionen werden in polaren Lösungsmitteln unter milder Erwärmung durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Diazinan-Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion findet verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor untersucht, insbesondere bei der Hemmung der D-Aminosäureoxidase.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als Enzyminhibitor bindet es beispielsweise an die aktive Stelle des Enzyms und verhindert die Bindung des Substrats und die anschließende katalytische Aktivität. Die Verbindung kann auch mit zellulären Signalwegen interagieren, die am oxidativen Stress und an der Apoptose beteiligt sind, was zu ihren therapeutischen Wirkungen beiträgt .
Wirkmechanismus
The mechanism of action of 2-Imino-5-phenylmethoxy-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Imino-2H-chromen-3-yl-1,3,5-triazin: Eine weitere heterozyklische Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
6-Hydroxy-1,2,4-triazin-3,5(2H,4H)-dion: Bekannt für seine Rolle als D-Aminosäureoxidase-Inhibitor, ähnlich wie 2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion.
Einzigartigkeit
2-Imino-5-Phenylmethoxy-1,3-Diazinan-4,6-dion ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Phenylmethoxygruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H11N3O3 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-imino-5-phenylmethoxy-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H11N3O3/c12-11-13-9(15)8(10(16)14-11)17-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,12,13,14,15,16) |
InChI-Schlüssel |
IBHGXGPFQXWVST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(=O)NC(=N)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)




![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)
